2,2-Dimethylmorpholine-3-carboxylic acid
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Overview
Description
2,2-Dimethylmorpholine-3-carboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields It is characterized by a morpholine ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylmorpholine-3-carboxylic acid typically involves the reaction of morpholine with suitable reagents to introduce the dimethyl and carboxylic acid groups. One common method is the alkylation of morpholine with dimethyl sulfate, followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the carboxylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Morpholine-3-carboxylic acid: Lacks the dimethyl substitution, resulting in different chemical properties.
2,2-Dimethylpyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
2,2-Dimethylpiperidine-3-carboxylic acid: Contains a piperidine ring, leading to different reactivity and applications.
Uniqueness: 2,2-Dimethylmorpholine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,2-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
SZVFQKYFQCDZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCO1)C(=O)O)C |
Origin of Product |
United States |
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